molecular formula C22H24O7 B13086106 GomisinR

GomisinR

Cat. No.: B13086106
M. Wt: 400.4 g/mol
InChI Key: HOPDFAWBFXSPSA-LDLUMPKVSA-N
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Description

. It is a white crystalline solid with a complex structure that includes multiple methoxy and methyl groups. GomisinR is a lignan compound isolated from the fruit of Schisandra chinensis, a plant known for its medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GomisinR typically involves multiple steps to achieve the final product. The process requires strict control of reaction conditions and purity. One common synthetic route involves the use of microbial O-demethylation followed by chemical reactions . The microbial transformation is often carried out using Cunninghamella echinulata var. elegans, which produces intermediate metabolites that are further processed chemically .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in biotechnology and chemical engineering may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions: GomisinR undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the transformation of schizandrin into gomisin A through microbial O-demethylation and subsequent chemical reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include Lewis acids, acid scavengers, and methylenation agents . The conditions often require controlled temperatures and pH levels to ensure the desired transformation.

Major Products: The major products formed from the reactions involving this compound include various metabolites such as gomisin T and 13-norschizandrin . These products are often used in further chemical or biological studies.

Comparison with Similar Compounds

Similar compounds include gomisin A, gomisin D, and gomisin G . While these compounds share structural similarities, GomisinR is unique in its specific molecular interactions and biological activities. For example, gomisin A has been shown to selectively inhibit cytochrome P450 3A4, whereas this compound has a broader range of biological effects .

Conclusion

This compound is a fascinating compound with a complex structure and a wide range of scientific research applications. Its unique chemical properties and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. As research continues, this compound may pave the way for new therapeutic agents and innovative industrial applications.

Properties

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

(11R,12S,13S)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-ol

InChI

InChI=1S/C22H24O7/c1-10-5-12-6-14-19(28-8-26-14)21(24-3)16(12)17-13(18(23)11(10)2)7-15-20(22(17)25-4)29-9-27-15/h6-7,10-11,18,23H,5,8-9H2,1-4H3/t10-,11-,18+/m0/s1

InChI Key

HOPDFAWBFXSPSA-LDLUMPKVSA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4[C@@H]([C@H]1C)O)OCO5)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)O)OCO5)OC)OC)OCO3

Origin of Product

United States

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